
Benzyl (1-cyclopropyl-2-hydroxyethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a hydroxyethyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with 1-cyclopropyl-2-aminoethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate can be achieved through continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and reactors ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-(1-cyclopropyl-2-oxoethyl)carbamate.
Reduction: Reformation of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved may include the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Lacks the cyclopropyl and hydroxyethyl groups.
Ethyl N-(2-hydroxyethyl)carbamate: Contains an ethyl group instead of a benzyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for specific applications, such as enzyme inhibition and peptide synthesis.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
benzyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c15-8-12(11-6-7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
InChI-Schlüssel |
UBWHQJDDJLPNHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CO)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


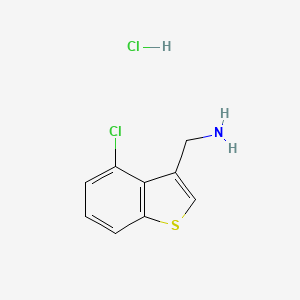
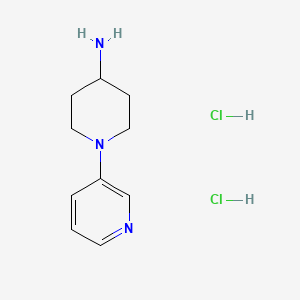
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
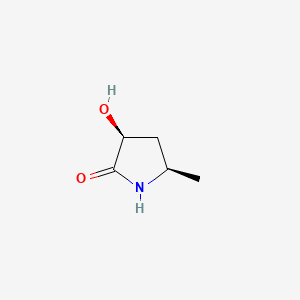

![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
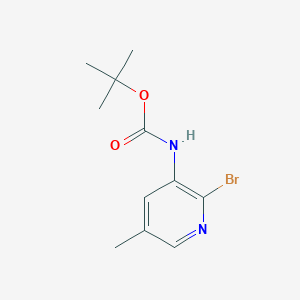
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)
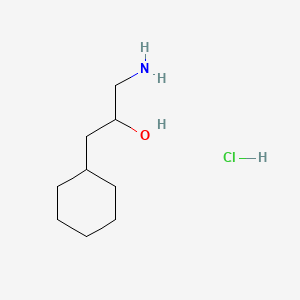

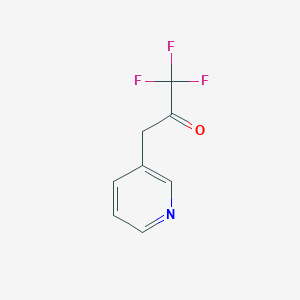
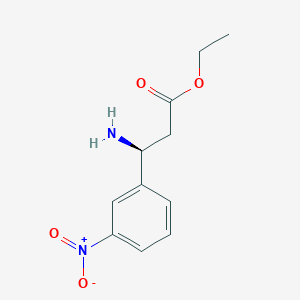
![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
